molecular formula C10H15NO3 B6168264 5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid CAS No. 1094931-49-3

5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid

Cat. No. B6168264
CAS RN: 1094931-49-3
M. Wt: 197.2
InChI Key:
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Description

5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid, also known as 5-MPDCA, is an organic compound that has been studied for its potential applications in various areas of scientific research. This compound is a derivative of furan-2-carboxylic acid, and its structure consists of a methyl group attached to the furan ring and two propyl amine groups. 5-MPDCA has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. In

Mechanism of Action

The mechanism of action of 5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid is not yet fully understood. However, it is believed that this compound acts as a ligand for certain receptors in the body, which can then activate or inhibit certain cell signaling pathways. For example, 5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid has been shown to bind to the serotonin receptor 5-HT2A, which is involved in the regulation of mood, anxiety, and appetite. By binding to this receptor, 5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid has the potential to modulate these biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid have not yet been fully elucidated. However, this compound has been shown to possess a variety of effects on various biological processes. For example, 5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This effect could potentially be used to increase the levels of acetylcholine in the brain, which could lead to improved cognitive function. Additionally, 5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid has been shown to bind to the serotonin receptor 5-HT2A, which could potentially lead to improved mood and anxiety levels.

Advantages and Limitations for Lab Experiments

The use of 5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid in laboratory experiments has several advantages and limitations. One advantage is that this compound is relatively stable and can be stored for long periods of time without significant degradation. Additionally, 5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid is relatively easy to synthesize in the laboratory, making it an attractive compound for laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, the biological effects of 5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid are not yet fully understood, making it difficult to predict the outcome of experiments using this compound. Additionally, 5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid is a relatively new compound, and as such, there is limited information available on its potential applications.

Future Directions

There are a number of potential future directions for the study of 5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid. First, further research is needed to better understand the biochemical and physiological effects of this compound. Additionally, further research is needed to explore the potential applications of 5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid in the fields of biochemistry, physiology, and pharmacology. Finally, further research is needed to develop methods for the synthesis of 5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid in larger quantities, as well as methods for its purification and characterization.

Synthesis Methods

5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid is synthesized through a process called reductive amination. This process involves the reaction of furan-2-carboxylic acid with an amine, such as propylamine, to form the 5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid product. The reaction is catalyzed by a reducing agent, such as sodium borohydride. The reaction is typically carried out in an aqueous solution at a temperature of about 80°C.

Scientific Research Applications

5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid has been studied for its potential applications in various areas of scientific research. In particular, this compound has been studied for its potential use in biochemistry, physiology, and pharmacology. In biochemistry, 5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid has been studied for its potential use as a substrate for enzymes involved in the production of polysaccharides. In physiology, 5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid has been studied for its potential use as a ligand for receptors involved in the regulation of cell signaling pathways. In pharmacology, 5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid has been studied for its potential use as a drug candidate for the treatment of various diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid involves the reaction of furan-2-carboxylic acid with methylamine, followed by the reaction of the resulting product with propylamine. The final product is then obtained by the addition of a methyl group to the propylamine moiety.", "Starting Materials": [ "Furan-2-carboxylic acid", "Methylamine", "Propylamine" ], "Reaction": [ "Step 1: Furan-2-carboxylic acid is reacted with excess methylamine in the presence of a catalyst such as HCl or H2SO4 to form 5-methylaminomethylfuran-2-carboxylic acid.", "Step 2: The product from step 1 is then reacted with excess propylamine in the presence of a catalyst such as NaOH or KOH to form 5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid.", "Step 3: The final product is obtained by the addition of a methyl group to the propylamine moiety using a reagent such as methyl iodide or dimethyl sulfate." ] }

CAS RN

1094931-49-3

Product Name

5-{[methyl(propyl)amino]methyl}furan-2-carboxylic acid

Molecular Formula

C10H15NO3

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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